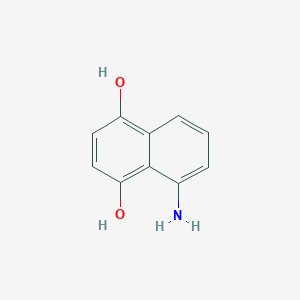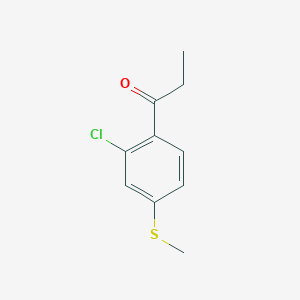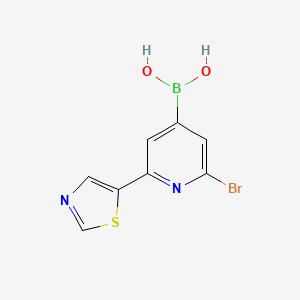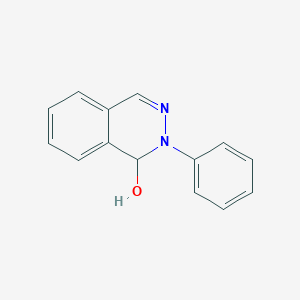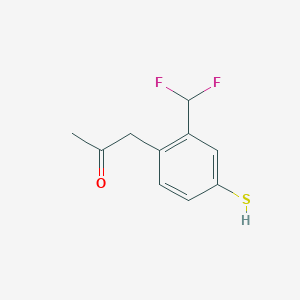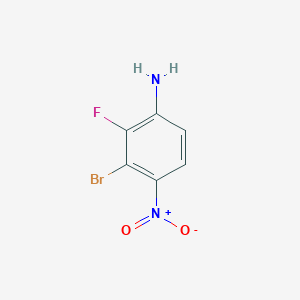
3-Bromo-2-fluoro-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-Bromo-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroaniline derivatives with different oxidation states.
Scientific Research Applications
3-Bromo-2-fluoro-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-nitroaniline involves its interaction with various molecular targets and pathways:
Reduction: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution: The bromine and fluorine atoms can be replaced by other functional groups, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-nitroaniline: Similar structure but different substitution pattern.
2-Fluoro-4-nitroaniline: Lacks the bromine atom.
4-Fluoro-3-nitroaniline: Different position of the nitro group.
Uniqueness
3-Bromo-2-fluoro-4-nitroaniline is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H4BrFN2O2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2 |
InChI Key |
CHJJAUJEDDAXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
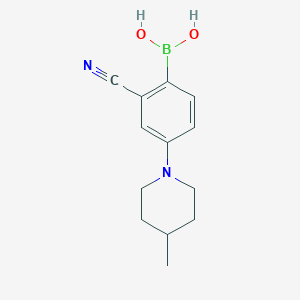
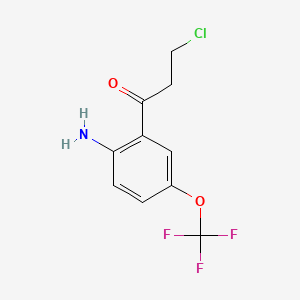
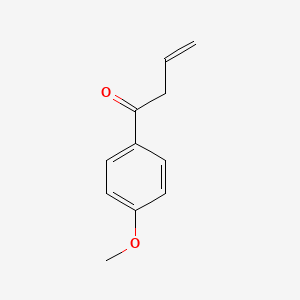

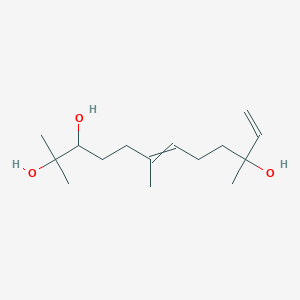
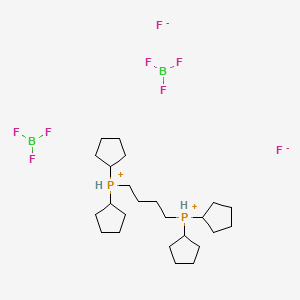
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)

